Elagolix sodium is a non-peptide gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) []. It is the first orally active GnRHR-ant marketed for managing hormone-dependent diseases []. Elagolix sodium plays a crucial role in scientific research, particularly in studying hormone-dependent diseases like endometriosis and uterine fibroids [, ]. It acts as a valuable tool for investigating the GnRH receptor and its role in various physiological processes [].
While specific synthesis details for Elagolix sodium are limited in the provided papers, a general understanding can be derived. The synthesis likely involves multiple steps, including the formation of key intermediates like the 2,4-dioxo pyrimidinyl core and the 3-carboxyl propylamine side chain []. These intermediates are then coupled and further modified to yield Elagolix sodium. An "implemented synthetic procedure" compared to previously reported methods is mentioned in one study, but specifics are not provided [].
Elagolix sodium acts as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH) [, ]. It binds to GnRH receptors in the pituitary gland, preventing the binding of endogenous GnRH [, ]. This inhibition disrupts the downstream signaling cascade, ultimately reducing the production of estrogen and other hormones involved in endometriosis and uterine fibroids [, ].
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3